molecular formula C11H19NO4 B3013818 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid CAS No. 2167195-25-5

2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid

Cat. No.: B3013818
CAS No.: 2167195-25-5
M. Wt: 229.276
InChI Key: CTVQRDMZEJXDTO-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid is a synthetic building block featuring a four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. The Boc group enhances stability during synthetic processes, while the azetidine ring introduces conformational rigidity due to its small ring size. This compound is primarily used in pharmaceutical research as an intermediate for drug discovery, particularly in the development of protease inhibitors or kinase-targeted therapies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-8(5-9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVQRDMZEJXDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using reagents like methyl iodide.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Boc-protected nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidines or Boc-protected amines.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid involves its ability to interact with various molecular targets. The Boc group can be removed under acidic conditions, revealing a reactive amine that can participate in further chemical reactions. The azetidine ring can interact with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The target compound’s rigid azetidine core is valuable for constraining peptide conformations in protease inhibitors. Piperidine/pyrrolidine analogs offer alternative flexibility for target engagement .
  • Synthetic Utility : Boc-protected azetidines serve as intermediates in multi-step syntheses, with fluorinated or methoxy variants enabling diversification of compound libraries .

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid (CAS No. 2167195-25-5) is a synthetic compound characterized by a tert-butoxycarbonyl (Boc) protecting group, a methyl-substituted azetidine ring, and an acetic acid moiety. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Chemical Structure and Properties

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight: 229.28 g/mol
  • IUPAC Name: 2-(1-(tert-butoxycarbonyl)-2-methylazetidin-3-yl)acetic acid

The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic applications .

The biological activity of this compound is not fully elucidated; however, its structural components suggest potential interactions with biological macromolecules. The presence of the azetidine ring may contribute to its reactivity with enzymes or receptors in biological systems.

Research Findings

  • Potential as Tyrosinase Inhibitor:
    • Studies have indicated that compounds with similar structures have been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are of significant interest for therapeutic and cosmetic applications .
    • Although specific data on this compound's inhibitory activity is limited, its structural analogs have shown promise in reducing melanin content without cytotoxic effects in cell-based assays .
  • Biochemical Properties:
    • The compound can be synthesized through reactions involving di-tert-butyl dicarbonate under basic conditions, highlighting its utility in organic synthesis.
    • Its ability to undergo various transformations (e.g., oxidation to carboxylic acids or ketones) further supports its potential applications in drug development.

Synthesis and Applications

A detailed investigation into the synthesis of this compound illustrates its role as an intermediate in the development of more complex molecules. For example:

  • Synthesis Route:
    • Formation of the azetidine ring through cyclization reactions.
    • Introduction of the methyl group via alkylation.
    • Protection with the Boc group followed by acetic acid moiety attachment through esterification or amidation reactions.

Comparative Analysis with Similar Compounds

Compound NameMolecular StructureBiological Activity
This compoundStructurePotential tyrosinase inhibitor
2-{1-[(Tert-butoxy)carbonyl]-2-ethylazetidin-3-yl}acetic acidSimilar structureStudied for similar biological activities
2-{1-[(Tert-butoxy)carbonyl]-2-phenylazetidin-3-yl}acetic acidSimilar structurePotential applications in drug synthesis

Q & A

Q. What are the recommended methods for synthesizing 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves tert-butyl ester cleavage using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂). For example, a procedure analogous to describes dissolving the precursor in CH₂Cl₂, adding TFA (1.7 mL per 0.300 g precursor), and reacting at room temperature for 5 hours. Post-reaction, the mixture is concentrated and co-evaporated with toluene to yield the product as a TFA salt . To optimize efficiency:

  • Purification: Avoid aqueous workup to prevent decomposition; use inert solvents like toluene for co-evaporation.
  • Scale-up: Maintain stoichiometric ratios (TFA:precursor ≈ 5:1 by volume) and monitor reaction completion via TLC or LC-MS.

Q. How should researchers handle stability and storage conditions for this compound to maintain integrity during experiments?

Methodological Answer: The compound is stable under normal conditions (20–25°C, dry atmosphere) but degrades in the presence of strong acids/bases, oxidizing agents, or moisture . Recommended practices:

  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C.
  • Handling: Use anhydrous solvents (e.g., CH₂Cl₂, DMF) and avoid prolonged exposure to light .
  • Incompatibilities: Separate from reagents like peroxides or reducing agents to prevent hazardous reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation of toxic fumes (H335) .
  • Emergency Response: For spills, isolate with sand or concrete, and dispose via hazardous waste channels .
  • Toxicity Note: Acute/chronic toxicity data are incomplete; assume high hazard potential and restrict access to trained personnel .

Advanced Research Questions

Q. How can computational modeling aid in optimizing reaction pathways for derivatives of this compound?

Methodological Answer: Computational approaches like quantum chemical calculations (e.g., DFT) and reaction path searches can predict intermediates and transition states. For instance, the ICReDD framework () integrates computational predictions with experimental validation to:

  • Identify Optimal Conditions: Screen solvents, temperatures, and catalysts in silico to reduce trial-and-error experiments.
  • Validate Mechanistic Pathways: Compare computed activation energies with experimental kinetic data to resolve ambiguities in reaction mechanisms .
  • Case Study: Use Gaussian or ORCA software to model tert-butyl deprotection steps and predict side reactions (e.g., azetidine ring opening).

Q. What analytical techniques are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions in NMR or MS data often arise from impurities or conformational flexibility. Mitigation strategies include:

  • Multi-Technique Cross-Validation:
    • NMR: Compare 1H^1 \text{H}, 13C^{13} \text{C}, and 2D (COSY, HSQC) spectra with computed chemical shifts (e.g., using ACD/Labs or MestReNova).
    • MS: High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and rule out adducts.
  • Dynamic Effects: For flexible azetidine rings, variable-temperature NMR or DFT-based conformational analysis can resolve signal splitting .

Q. What strategies mitigate hazardous decomposition products under specific experimental conditions?

Methodological Answer: Thermal or oxidative decomposition can release toxic fumes (e.g., CO, NOₓ). Mitigation approaches:

  • Controlled Heating: Use oil baths instead of open flames; monitor temperature with probes.
  • Inert Atmospheres: Conduct reactions under N₂/Ar to suppress oxidation .
  • Real-Time Monitoring: Employ FTIR or gas sensors to detect hazardous byproducts (e.g., CO during combustion) .
  • Case Study: For TFA-mediated reactions (), neutralize residual TFA with NaHCO₃ before waste disposal to prevent corrosive byproducts.

Data Contradiction Analysis

Q. How should researchers address discrepancies between reported stability data and observed experimental degradation?

Methodological Answer: While states the compound is stable under normal conditions, unexpected degradation may occur due to:

  • Trace Moisture: Even minor water content in solvents can hydrolyze the tert-butyl carbamate group. Use molecular sieves or anhydrous solvents.
  • Metal Contamination: Impurities in glassware (e.g., Fe³⁺) may catalyze decomposition. Pre-clean glassware with aqua regia or EDTA .
  • Resolution: Perform accelerated stability studies (40°C/75% RH for 1 week) and compare with control samples using HPLC purity assays.

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